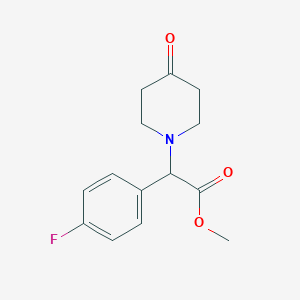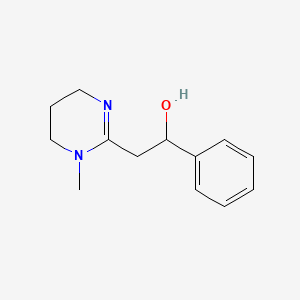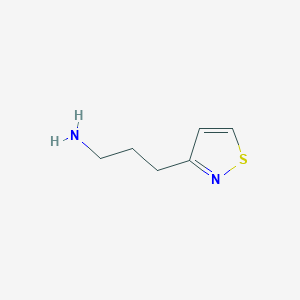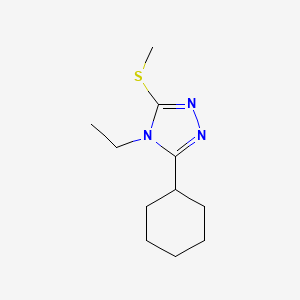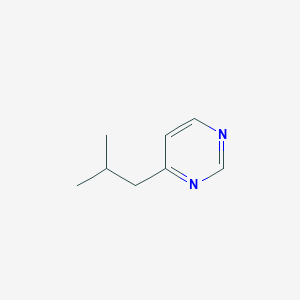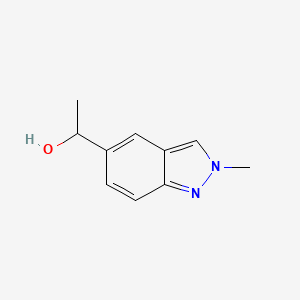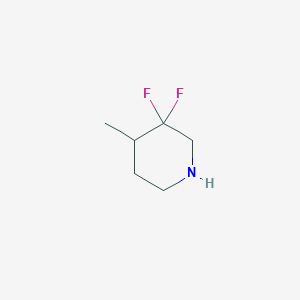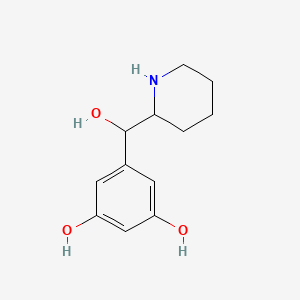
5-(Hydroxy(piperidin-2-yl)methyl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Hydroxy(piperidin-2-yl)methyl)benzene-1,3-diol is a compound that features a piperidine ring attached to a benzene ring with two hydroxyl groups. This compound is part of the piperidine and dihydroxybenzene families, which are known for their significant roles in pharmaceuticals and organic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxy(piperidin-2-yl)methyl)benzene-1,3-diol typically involves the reaction of piperidine derivatives with dihydroxybenzene compounds. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often require controlled temperatures and pressures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including cyclization, hydrogenation, and functional group modifications. The use of advanced catalysts and optimized reaction conditions is crucial to achieve efficient and cost-effective production .
化学反応の分析
Types of Reactions
5-(Hydroxy(piperidin-2-yl)methyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, metal hydrides for reduction, and halogens or nitrating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted benzene derivatives .
科学的研究の応用
5-(Hydroxy(piperidin-2-yl)methyl)benzene-1,3-diol has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 5-(Hydroxy(piperidin-2-yl)methyl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . This intermediate can then react with various nucleophiles, leading to the formation of different products.
類似化合物との比較
Similar Compounds
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol)
- Guaiacol (2-methoxyphenol, O-Methylcatechol)
- Mequinol (4-Methoxyphenol)
Uniqueness
5-(Hydroxy(piperidin-2-yl)methyl)benzene-1,3-diol is unique due to the presence of both a piperidine ring and dihydroxybenzene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
5-[hydroxy(piperidin-2-yl)methyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H17NO3/c14-9-5-8(6-10(15)7-9)12(16)11-3-1-2-4-13-11/h5-7,11-16H,1-4H2 |
InChIキー |
QWTCJQYFPPSBKP-UHFFFAOYSA-N |
正規SMILES |
C1CCNC(C1)C(C2=CC(=CC(=C2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


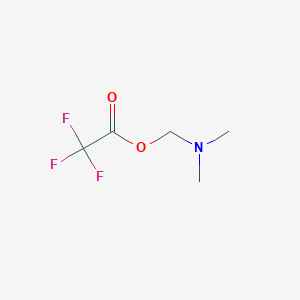
![1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B13106963.png)
![5-Amino-3-methyl-6,7-dihydroisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B13106969.png)
